molecular formula C12H14N2S B6352403 1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153529-74-8

1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine

Cat. No. B6352403
CAS RN: 1153529-74-8
M. Wt: 218.32 g/mol
InChI Key: LSPMQWDBYHOXJM-UHFFFAOYSA-N
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Description

“1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine” is a compound that contains a thiophene group. Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Molecules of the title compound, C14H16N2S2, have a center of inversion in the middle of the -CH2-CH2- bond; the (C4H3S)(CH3)C=N-CH2- moiety is almost planar (r.m.s. deviation for non-H atoms 0.027 Å) .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Properties

The thiophene moiety, which is a part of the compound’s structure, is known to exhibit a wide range of therapeutic properties. Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory and antimicrobial activities . This suggests that “1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine” could be a valuable scaffold for developing new anti-inflammatory and antimicrobial agents.

Material Science: Organic Semiconductors

Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could potentially be utilized in the development of new materials for electronic applications due to its thiophene component.

Drug Synthesis: HCV Replication Inhibitors

Derivatives of thiophene, such as “1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine”, have been used in the synthesis of geldanamycin derivatives as hepatitis C virus (HCV) replication inhibitors . This application is crucial in the search for effective treatments for HCV infections.

Nanotechnology: Functionalization of Carbon Nanotubes

The compound has been used to functionalize multiwall carbon nanotubes (MWCNTs) . This process is essential for modifying the surface properties of MWCNTs, which can be beneficial in various nanotechnological applications, including sensors, drug delivery systems, and electronic devices.

Synthetic Chemistry: Heterocyclic Compound Synthesis

Thiophene and its derivatives are extensively distributed in nature and have versatile synthetic applicability. They are used in the synthesis of pharmacologically active heterocyclic compounds, which are crucial in medicinal chemistry . The compound being analyzed could serve as a key intermediate in the synthesis of various heterocyclic structures.

Corrosion Inhibition: Industrial Chemistry

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound “1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine” could be investigated for its potential use in protecting metals and alloys from corrosion, which is a significant concern in many industrial processes.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-N-(1-thiophen-2-ylethyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMQWDBYHOXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine

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